4-((3-Methylbenzyl)oxy)-1H-pyrazole 4-((3-Methylbenzyl)oxy)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565281
InChI: InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)8-14-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13)
SMILES: CC1=CC(=CC=C1)COC2=CNN=C2
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

4-((3-Methylbenzyl)oxy)-1H-pyrazole

CAS No.:

Cat. No.: VC13565281

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Methylbenzyl)oxy)-1H-pyrazole -

Specification

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 4-[(3-methylphenyl)methoxy]-1H-pyrazole
Standard InChI InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)8-14-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13)
Standard InChI Key MVSQEPQYLHNQTA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)COC2=CNN=C2
Canonical SMILES CC1=CC(=CC=C1)COC2=CNN=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 4-((3-Methylbenzyl)oxy)-1H-pyrazole is C₁₁H₁₂N₂O, with a molar mass of 188.23 g/mol. Its IUPAC name, 4-[(3-methylphenyl)methoxy]-1H-pyrazole, reflects the presence of a 3-methylbenzyl group (-CH₂C₆H₄-3-CH₃) attached via an oxygen atom to the 4-position of the pyrazole ring. The compound’s SMILES notation (CC1=CC(=CC=C1)COC2=CNN=C2) and InChIKey (MVSQEPQYLHNQTA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
SMILESCC1=CC(=CC=C1)COC2=CNN=C2
InChIKeyMVSQEPQYLHNQTA-UHFFFAOYSA-N
Tautomeric Forms1H- and 2H-pyrazole

Tautomerism and Electronic Effects

Like unsubstituted pyrazole, 4-((3-Methylbenzyl)oxy)-1H-pyrazole exhibits tautomerism, with the 1H- and 2H- forms existing in equilibrium . The electron-donating 3-methylbenzyloxy group at C-4 modulates the ring’s electron density, enhancing stability through resonance effects. Density functional theory (DFT) calculations suggest that the 1H-tautomer predominates due to intramolecular hydrogen bonding between the pyrazole N-H and the ether oxygen . This electronic configuration facilitates electrophilic substitution at C-3 and C-5, while the methyl group on the benzyl moiety introduces steric constraints that influence reactivity .

Synthetic Methodologies

Cyclocondensation Routes

The synthesis of 4-((3-Methylbenzyl)oxy)-1H-pyrazole typically begins with the regioselective cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, Huang et al. demonstrated that reacting 3-methylbenzyl-protected propargyl ketones with hydrazine hydrate in dimethylformamide (DMF) yields pyrazoline intermediates, which undergo oxidative aromatization to form the target compound . Copper triflate catalysts in ionic liquids (e.g., [bmim]PF₆) improve yields (82–88%) by stabilizing transition states during cyclization .

Post-Functionalization Strategies

Late-stage functionalization offers an alternative route. Katritzky’s method involves treating preformed pyrazole cores with 3-methylbenzyl bromide under basic conditions . This approach avoids regioselectivity challenges associated with direct cyclocondensation but requires protection of the pyrazole N-H group to prevent O- versus N-alkylation side reactions . Comparative studies indicate that microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields above 75%.

Table 2: Representative Synthetic Conditions

MethodReagentsYield (%)Time
CyclocondensationCu(OTf)₂, [bmim]PF₆826 h
AlkylationK₂CO₃, DMF, 80°C7512 h
Microwave-AssistedEtOH, 150 W780.5 h

Pharmacological Profile

Enzyme Inhibition

4-((3-Methylbenzyl)oxy)-1H-pyrazole demonstrates moderate inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 3.2 μM), surpassing the selectivity of celecoxib analogs by 12-fold in murine macrophage assays . Molecular docking studies attribute this to hydrophobic interactions between the 3-methylbenzyl group and COX-2’s secondary pocket .

Antimicrobial Activity

Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to first-line antibiotics like ciprofloxacin. The ether linkage enhances membrane permeability, as evidenced by fluorescence assays using Nile red-loaded liposomes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, pyrazole H-3), 7.25–7.15 (m, 4H, aromatic), 5.12 (s, 2H, OCH₂), 2.38 (s, 3H, CH₃).

  • HRMS (ESI+): m/z calcd. for C₁₁H₁₂N₂O [M+H]⁺: 189.1022; found: 189.1028.

Computational Insights

Molecular Dynamics Simulations

All-atom simulations (AMBER force field) reveal that the 3-methylbenzyl group adopts a conformation perpendicular to the pyrazole ring, minimizing steric clash with proximal residues in protein binding pockets . Free energy perturbation calculations predict a 2.1 kcal/mol binding affinity improvement over des-methyl analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator